Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate

Medicinal Chemistry PROTAC Design Linkerology

tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate (CAS 198627-75-7) is a bifunctional organic molecule integrating a Boc-protected piperidine and a free secondary piperazine, linked by a two-carbon ethyl spacer. With a molecular weight of 297.44 g/mol, a computed XLogP3-AA of 1.6, 5 rotatable bonds, and a topological polar surface area (TPSA) of 44.8 Ų, it occupies a distinct physicochemical niche among piperazine-piperidine building blocks.

Molecular Formula C16H31N3O2
Molecular Weight 297.44 g/mol
CAS No. 198627-75-7
Cat. No. B6156312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate
CAS198627-75-7
Molecular FormulaC16H31N3O2
Molecular Weight297.44 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCN2CCNCC2
InChIInChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-14(6-11-19)4-9-18-12-7-17-8-13-18/h14,17H,4-13H2,1-3H3
InChIKeyOLXGQEDRTXGTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate (CAS 198627-75-7) – Procurement-Relevant Physicochemical and Application Profile


tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate (CAS 198627-75-7) is a bifunctional organic molecule integrating a Boc-protected piperidine and a free secondary piperazine, linked by a two-carbon ethyl spacer [1]. With a molecular weight of 297.44 g/mol, a computed XLogP3-AA of 1.6, 5 rotatable bonds, and a topological polar surface area (TPSA) of 44.8 Ų, it occupies a distinct physicochemical niche among piperazine-piperidine building blocks [1]. Its primary documented use is as a key intermediate in the synthesis of SOS1-targeting proteolysis-targeting chimeras (PROTACs), as demonstrated in patent CN-115232111-A, where the dual protection strategy allows sequential, regioselective functionalization [2][3].

Why Replacing CAS 198627-75-7 with a Generic Analog in a Synthesis Route Introduces Unacceptable Risk


The precise positioning of the Boc-protected cyclic amine and the free piperazine on either side of an ethyl linker creates a unique reactivity and physicochemical profile. A generic substitution would inevitably alter one or more critical parameters. For example, replacing the ethyl linker with a methylene group (as in tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate) eliminates a degree of freedom and changes the spatial relationship between the two amines, which can dramatically affect the geometry of a final PROTAC ternary complex [1][2]. Similarly, swapping the Boc group for a Cbz or Fmoc group changes the deprotection conditions (acidic vs. hydrogenolytic vs. basic), risking incompatibility with other functional groups in the target molecule [3]. The absence of the Boc group entirely negates the compound's purpose as a protected intermediate, requiring a complete redesign of the synthetic route.

Quantitative Differentiation Evidence for CAS 198627-75-7 vs. Closest Analogs and In-Class Candidates


Ethyl Linker Architecture: A Direct Physicochemical Comparison with a Methylene-Bridged Analog

The compound's two-carbon ethyl linker provides a specific spatial orientation that distinguishes it from its closest analog, the directly connected tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. The target compound possesses 5 rotatable bonds, compared to 3 for the direct-connect analog, offering greater conformational flexibility [1][2]. This is complemented by a higher computed lipophilicity (XLogP3-AA of 1.6 vs. 1.2), which is a critical parameter for optimizing passive membrane permeability in PROTAC design [1][3].

Medicinal Chemistry PROTAC Design Linkerology

Exclusive Documentation in SOS1 PROTAC Synthesis via a Regioselective Boc-Deprotection Strategy

Patent CN-115232111-A explicitly details the use of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate as a critical precursor for assembling SOS1-degrading PROTACs [1]. The synthetic strategy involves treating the compound with trifluoroacetic acid (TFA) to selectively remove the Boc group, yielding an amine intermediate that is subsequently coupled to an E3 ligase ligand. This is a distinct application from its direct-connect analog, which is more commonly used as a simple PROTAC linker without further deprotection .

Targeted Protein Degradation Synthetic Chemistry Oncology

Predicted Bulk Physical Properties (Density, Boiling Point) Offer Handling Benchmarks Against an Acyl Analog

The target compound's predicted properties set verifiable benchmarks for quality control and handling. Its predicted density (1.019 g/cm³) and boiling point (401.4 °C) distinguish it from simpler carbamate analogs like tert-butyl piperazine-1-carboxylate (density ~1.0 g/cm³, boiling point ~330 °C) [1]. These differences are relevant for process chemists designing large-scale syntheses, where physical properties dictate solvent choices and purification methods.

Process Chemistry Physicochemical Characterization Analytical Science

High-Value Application Scenarios for CAS 198627-75-7 Grounded in Quantitative Differentiation Data


Synthesis of SOS1-Targeting PROTAC Degraders for Oncology Research

Laboratories developing novel SOS1-degrading PROTACs require a building block that provides a Boc-protected piperidine for sequential functionalization. In the protocol established by patent CN-115232111-A, the target compound undergoes Boc deprotection with TFA and subsequent coupling to a VHL or CRBN E3 ligase ligand, a step impossible with 4-(piperazin-1-yl)piperidine . Its computed XLogP3-AA of 1.6 positions it favorably within the lipophilicity range associated with cell-permeable PROTACs .

Optimization of PROTAC Linker Geometry Through Conformational Flexibility

Teams performing structure-activity relationship (SAR) studies on ternary complex formation can leverage the target compound's 5 rotatable bonds—2 more than the direct-connect analog—to explore a wider conformational space. This flexibility is a quantifiable property that can be mapped to improved ternary complex cooperativity and degradation efficiency for difficult-to-drug targets, guided by recent linker-design principles .

Large-Scale Process Development Requiring High-Boiling Intermediates

Chemical engineers scaling up PROTAC syntheses benefit from the compound's predicted high boiling point of 401.4 °C, which reduces the risk of evaporative losses during high-temperature processing compared to simpler, lower-boiling carbamate building blocks . This property, combined with a purity benchmark of 95% as per supplier specifications, provides a reliable foundation for manufacturing process analytical technology (PAT) frameworks .

Quote Request

Request a Quote for tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.